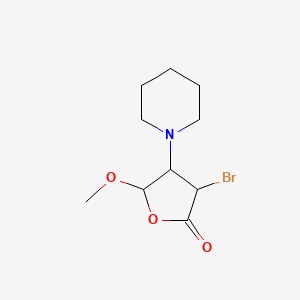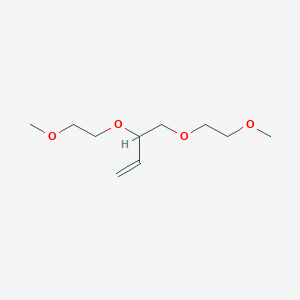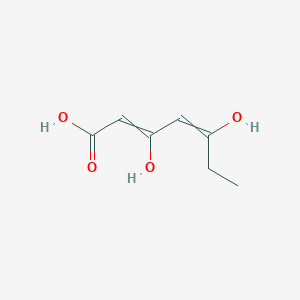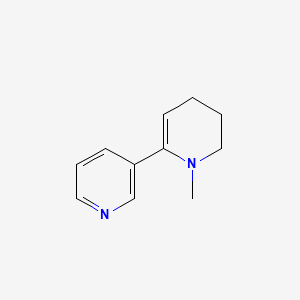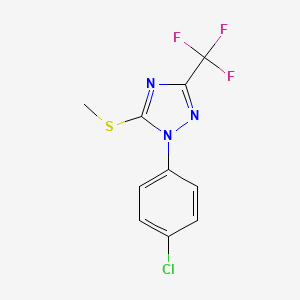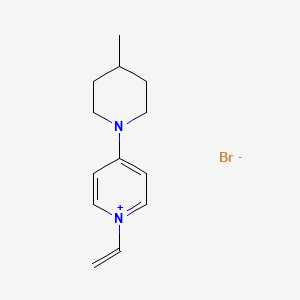
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide typically involves the reaction of 4-methylpiperidine with 4-vinylpyridine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents like acetonitrile or dichloromethane.
Catalyst: Sometimes a catalyst is used to enhance the reaction rate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using molecular oxygen or other oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Molecular oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
1-Ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium bromide can be compared with other similar compounds such as:
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but different functional groups.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine ring but different substituents.
2-(1-methylpiperidin-4-yl)ethan-1-ol: Similar piperidine ring but different side chains.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
89932-35-4 |
|---|---|
Fórmula molecular |
C13H19BrN2 |
Peso molecular |
283.21 g/mol |
Nombre IUPAC |
1-ethenyl-4-(4-methylpiperidin-1-yl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C13H19N2.BrH/c1-3-14-8-6-13(7-9-14)15-10-4-12(2)5-11-15;/h3,6-9,12H,1,4-5,10-11H2,2H3;1H/q+1;/p-1 |
Clave InChI |
WPOAUJRMSHGNFB-UHFFFAOYSA-M |
SMILES canónico |
CC1CCN(CC1)C2=CC=[N+](C=C2)C=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


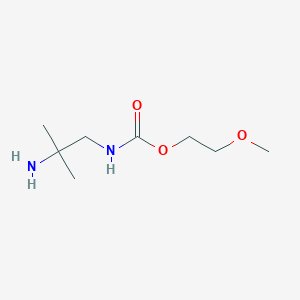
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
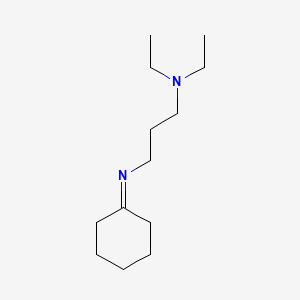
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
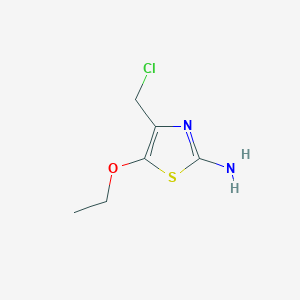
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
